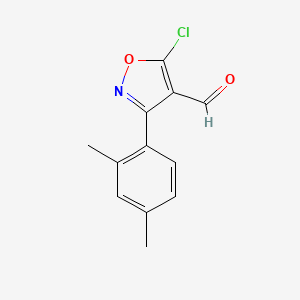
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 4-ethyl-3,4,5-trimethoxybenzene, is an organic compound belonging to the class of benzene derivatives. It is a colorless solid that has a wide range of applications in the pharmaceutical and chemical industries. In particular, it is used as a synthetic intermediate in the synthesis of various drugs and other compounds.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various drugs and other compounds. It has also been used to synthesize a variety of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used in the synthesis of organic semiconductors, such as polythiophenes and polyanilines.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene is not well-understood. However, it is believed that the compound may interact with enzymes and receptors in the body to produce its effects. It is also believed that the compound may act as an antioxidant, as it has been shown to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene are not well-understood. However, it is believed that the compound may have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively inexpensive and readily available. Another advantage is that it is a highly stable compound that can be stored for long periods of time without significant degradation. A limitation is that the compound is not soluble in water, which may limit its use in some experiments.
Future Directions
The future directions for (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene research include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore its potential as a drug delivery system and its use in the synthesis of organic semiconductors. Finally, further research is needed to explore its potential as a novel anti-inflammatory agent.
Synthesis Methods
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene can be synthesized via a three-step process. The first step involves the reaction of ethylbenzene with a mixture of sulfuric acid and nitric acid to form 4-ethyl-1,2,3-trimethoxybenzene. The second step involves the reaction of 4-ethyl-1,2,3-trimethoxybenzene with sulfuric acid and nitric acid to form (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene. The third step involves the reaction of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene with sulfuric acid and nitric acid to form (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene.
properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-14-6-9-16(10-7-14)17(21)11-8-15-12-18(22-2)20(24-4)19(13-15)23-3/h6-13H,5H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAHYIJPSTUYJE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)












